molecular formula C9H9N3O3 B2696627 (E)-N'-ethylidene-3-nitrobenzohydrazide CAS No. 325475-80-7

(E)-N'-ethylidene-3-nitrobenzohydrazide

Cat. No.: B2696627
CAS No.: 325475-80-7
M. Wt: 207.189
InChI Key: XFCOQTVBWYTUNW-WTDSWWLTSA-N
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Description

(E)-N’-ethylidene-3-nitrobenzohydrazide is an organic compound characterized by the presence of an ethylidene group attached to a 3-nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-ethylidene-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and acetaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ethylidene linkage. The general reaction scheme is as follows:

3-nitrobenzohydrazide+acetaldehyde(E)-N’-ethylidene-3-nitrobenzohydrazide\text{3-nitrobenzohydrazide} + \text{acetaldehyde} \rightarrow \text{(E)-N'-ethylidene-3-nitrobenzohydrazide} 3-nitrobenzohydrazide+acetaldehyde→(E)-N’-ethylidene-3-nitrobenzohydrazide

Industrial Production Methods: Industrial production of (E)-N’-ethylidene-3-nitrobenzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions: (E)-N’-ethylidene-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ethylidene group can be hydrogenated to form the corresponding ethyl derivative.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Reduction of the nitro group yields the corresponding amino derivative.
  • Hydrogenation of the ethylidene group results in the formation of the ethyl derivative.

Scientific Research Applications

(E)-N’-ethylidene-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-N’-ethylidene-3-nitrobenzohydrazide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The ethylidene group may also play a role in modulating the compound’s biological activity by influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

    N’-ethylidene-4-nitrobenzohydrazide: Similar structure but with the nitro group at the 4-position.

    N’-methylidene-3-nitrobenzohydrazide: Similar structure but with a methylidene group instead of an ethylidene group.

Uniqueness: (E)-N’-ethylidene-3-nitrobenzohydrazide is unique due to the specific positioning of the nitro group and the ethylidene linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-ethylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-10-11-9(13)7-4-3-5-8(6-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCOQTVBWYTUNW-WTDSWWLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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